3-bromo-4-methoxy-N-methylbenzamide

Catalog No.
S690500
CAS No.
337536-21-7
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-methoxy-N-methylbenzamide

CAS Number

337536-21-7

Product Name

3-bromo-4-methoxy-N-methylbenzamide

IUPAC Name

3-bromo-4-methoxy-N-methylbenzamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)

InChI Key

JBCQEPXWGQKBBD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br

3-Bromo-4-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and an N-methyl group attached to the nitrogen atom of the amide group. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, and it has a molecular weight of approximately 244.09 g/mol. This compound belongs to the class of benzamides, which are known for their diverse biological activities and chemical reactivity.

  • Potential for mild skin and eye irritation.
  • May be slightly toxic if ingested.
  • Standard laboratory safety practices should be followed when handling unknown compounds.

Future Research Directions

  • Synthesis and characterization of 3-bromo-4-methoxy-N-methylbenzamide to establish its physical and chemical properties.
  • Investigation of its potential biological activity or other functionalities.
  • Computational modeling to predict its reactivity and potential applications.
Typical of benzamide derivatives:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to different derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, yielding various products.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

These reactions are essential for modifying the compound to enhance its biological properties or for synthesizing related compounds .

The biological activity of 3-Bromo-4-methoxy-N-methylbenzamide is linked to its structural features, which suggest potential interactions with various biological targets. The compound may exhibit enzyme inhibition or receptor binding capabilities due to its similarity to biologically active molecules. The presence of both bromine and methoxy groups can influence its binding affinity and specificity, potentially allowing it to modulate biological processes effectively .

The synthesis of 3-Bromo-4-methoxy-N-methylbenzamide typically involves several steps:

  • Preparation of 3-Methoxy-N-methylbenzamide: This can be achieved by reacting 3-methoxybenzoic acid with methylamine under controlled conditions.
  • Bromination: The bromination of 3-methoxy-N-methylbenzamide is performed using a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. This reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial applications, these methods may be scaled up for efficiency and cost-effectiveness, often utilizing continuous flow reactors .

3-Bromo-4-methoxy-N-methylbenzamide has several applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules that may have therapeutic potential.
  • Biological Research: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
  • Chemical Industry: It is utilized in the production of specialty chemicals and materials .

Interaction studies for 3-Bromo-4-methoxy-N-methylbenzamide typically focus on its binding affinity to various biological targets. These studies may include:

  • Enzyme Inhibition Assays: To determine how effectively the compound inhibits specific enzymes.
  • Receptor Binding Studies: To assess how well the compound interacts with various receptors, which can provide insights into its potential pharmacological effects.

Such investigations are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with 3-Bromo-4-methoxy-N-methylbenzamide. Here are some notable examples:

Compound NameUnique Features
4-Bromo-3-methoxybenzamideLacks the N-methyl group; affects reactivity and binding properties.
3-Methoxy-N-methylbenzamideLacks the bromine atom; influences chemical reactivity and biological activity.
4-Bromo-N-methylbenzamideLacks the methoxy group; affects solubility and binding interactions.
3-Bromo-N,N-dimethylbenzamideDifferent substituents on nitrogen; alters chemical behavior.

Uniqueness

3-Bromo-4-methoxy-N-methylbenzamide is unique due to its combination of both halogen and methoxy groups on the aromatic ring along with an N-methyl group. This specific arrangement may confer distinct biological activities compared to simpler analogs, making it a compound of interest in medicinal chemistry .

XLogP3

1.9

Wikipedia

3-Bromo-4-methoxy-N-methylbenzamide

Dates

Modify: 2023-08-15

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